molecular formula C21H18O B14003712 Benz(a)anthracene, 5-methoxy-7,12-dimethyl- CAS No. 53306-03-9

Benz(a)anthracene, 5-methoxy-7,12-dimethyl-

Cat. No.: B14003712
CAS No.: 53306-03-9
M. Wt: 286.4 g/mol
InChI Key: YMZXUGHFUTUQFS-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 5-methoxy-7,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benz(a)anthracene. This compound is characterized by the presence of methoxy and dimethyl groups at specific positions on the benz(a)anthracene framework. PAHs are known for their complex structures and are often studied for their chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene, 5-methoxy-7,12-dimethyl- typically involves multi-step organic reactions. One common method includes the alkylation of benz(a)anthracene derivatives followed by methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene, 5-methoxy-7,12-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the structure.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

Benz(a)anthracene, 5-methoxy-7,12-dimethyl- has several scientific research applications, including:

    Chemistry: Studied for its reactivity and potential as a building block for more complex organic molecules.

    Biology: Investigated for its interactions with biological systems, including its potential mutagenic and carcinogenic effects.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research.

    Industry: Used as a reference compound in environmental studies to understand the behavior of PAHs in various ecosystems.

Mechanism of Action

The mechanism of action of Benz(a)anthracene, 5-methoxy-7,12-dimethyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. Key molecular targets include DNA, enzymes involved in DNA repair, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound without methoxy and dimethyl substitutions.

    7,12-Dimethylbenz(a)anthracene: A closely related compound with dimethyl groups but lacking the methoxy group.

    Benzo(a)pyrene: Another PAH with a similar structure but different substitution pattern.

Uniqueness

Benz(a)anthracene, 5-methoxy-7,12-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy and dimethyl groups can alter the compound’s interaction with biological systems and its overall stability.

Properties

CAS No.

53306-03-9

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

5-methoxy-7,12-dimethylbenzo[a]anthracene

InChI

InChI=1S/C21H18O/c1-13-15-8-4-5-9-16(15)14(2)21-18-11-7-6-10-17(18)20(22-3)12-19(13)21/h4-12H,1-3H3

InChI Key

YMZXUGHFUTUQFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)OC

Origin of Product

United States

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